molecular formula C9H9N3OS2 B2524247 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide CAS No. 349537-84-4

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2524247
CAS No.: 349537-84-4
M. Wt: 239.31
InChI Key: DHOSDVZDSQSRMS-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound featuring a 1,3,4-thiadiazole core linked to a thiophene ring via an acetamide spacer. This structure classifies it among heterocyclic derivatives of significant interest in pharmaceutical and agrochemical research. The 1,3,4-thiadiazole ring is a known bioisostere of pyrimidine bases, which allows such compounds to potentially interfere with nucleic acid replication and cellular proliferation in target cells . Compounds based on the 1,3,4-thiadiazole scaffold, particularly those disubstituted at the 2 and 5 positions, have been extensively documented in scientific literature for their broad spectrum of biological activities. These include potent antimicrobial, antifungal, and anticancer properties . The antitumor potential of 1,3,4-thiadiazole derivatives is a major area of investigation, with numerous studies reporting their efficacy against various human cancer cell lines, such as breast cancer (MCF-7), lung carcinoma (A549), and leukemia (HL-60) cells . The mechanism of action for these compounds can vary, but studies on similar derivatives have suggested possibilities like the inhibition of focal adhesion kinase (FAK) or tubulin polymerization, which are critical targets in cancer therapy . This product is supplied exclusively for non-human, in-vitro research applications. It is not approved for use as a drug, in diagnostic procedures, or for any human or veterinary consumption. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3OS2/c1-6-11-12-9(15-6)10-8(13)5-7-3-2-4-14-7/h2-4H,5H2,1H3,(H,10,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHOSDVZDSQSRMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-amine with 2-bromoacetylthiophene under basic conditions. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution.

Industrial Production Methods

Industrial production methods for such compounds often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and thiadiazole moieties are susceptible to oxidation under controlled conditions.

  • Thiophene Ring Oxidation :
    Reaction with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) in dichloromethane generates sulfoxide derivatives.
    Example :
    Thiophenem-CPBAThiophene sulfoxide\text{Thiophene} \xrightarrow{\text{m-CPBA}} \text{Thiophene sulfoxide} .

  • Thiadiazole Ring Oxidation :
    Strong oxidizing agents like KMnO₄ in acidic media can cleave the thiadiazole ring, yielding sulfonic acid derivatives or disulfides .

Reduction Reactions

Reductive pathways target sulfur and nitrogen atoms in the thiadiazole ring.

  • Catalytic Hydrogenation :
    Using Pd/C or Raney nickel under H₂ gas reduces the thiadiazole to a dihydrothiadiazole derivative.
    Example :
    ThiadiazoleH2/Pd-CDihydrothiadiazole\text{Thiadiazole} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Dihydrothiadiazole} .

  • Lithium Aluminum Hydride (LiAlH₄) :
    LiAlH₄ in tetrahydrofuran (THF) reduces the acetamide group to a primary amine.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive positions:

  • Electrophilic Substitution on Thiophene :
    Halogenation (Br₂/FeBr₃) at the α-position of thiophene yields brominated derivatives .

  • Nucleophilic Substitution on Thiadiazole :
    The 2-amino group of the thiadiazole reacts with acyl chlorides (e.g., acetyl chloride) to form N-acylated products .

Acylation and Amide Bond Formation

The acetamide side chain participates in coupling reactions:

  • EDC/HOBt-Mediated Acylation :
    Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) facilitate amide bond formation with carboxylic acids, enabling derivatization of the acetamide group .

Hydrolysis Reactions

Acid or base hydrolysis cleaves specific bonds:

  • Acidic Hydrolysis :
    Concentrated HCl hydrolyzes the acetamide to a carboxylic acid.
    Example :
    AcetamideHClCarboxylic Acid+NH3\text{Acetamide} \xrightarrow{\text{HCl}} \text{Carboxylic Acid} + \text{NH}_3 .

  • Basic Hydrolysis :
    NaOH in ethanol cleaves the thiadiazole ring, producing thiols and ammonia .

Cross-Coupling Reactions

Palladium-catalyzed reactions enable functionalization:

  • Suzuki Coupling :
    The brominated thiophene moiety reacts with arylboronic acids to form biaryl derivatives .

Thermal and Photochemical Reactions

  • Thermal Rearrangement :
    Heating above 150°C induces ring-opening of the thiadiazole, forming thiourea intermediates .

  • Photochemical [2+2] Cycloaddition :
    UV irradiation promotes cycloaddition with alkenes, yielding fused bicyclic compounds .

Complexation with Metals

The sulfur and nitrogen atoms coordinate transition metals:

  • Pd(II) Complexes :
    Reaction with PdCl₂ in ethanol forms stable complexes, enhancing catalytic activity in cross-coupling reactions .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is C11H9N5O2S3C_{11}H_{9}N_{5}O_{2}S_{3}, with a molecular weight of 339.4 g/mol. The compound features a thiadiazole ring and a thiophene moiety, which contribute to its biological activity and chemical reactivity.

Anticancer Activity

Recent studies have indicated that thiadiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines:

Compound Cancer Type Effect
This compoundLeukemia (HL-60)Induces differentiation and decreases proliferation
Thiadiazole DerivativesBreast Cancer (MDA-MB-231)Reduces cell viability and xenograft growth
Other Thiadiazole CompoundsOvarian Cancer (A2780)Inhibits tumor growth in xenografts

Research indicates that the compound can inhibit the proliferation of cancer cells by inducing apoptosis and differentiation in leukemia cells .

Antimicrobial Properties

Thiadiazole derivatives have also been evaluated for their antimicrobial activity. A study highlighted that certain derivatives demonstrated significant antibacterial effects against various pathogens:

Pathogen Activity
Staphylococcus aureusInhibition of growth
Escherichia coliReduced viability

The mechanism often involves disrupting bacterial cell wall synthesis or function .

Corrosion Inhibition

This compound has been investigated for its ability to protect metals from corrosion. A study showed that this compound effectively inhibited corrosion on carbon steel in acidic environments:

Metal Corrosion Rate Inhibition Efficiency
Q235 Carbon SteelReduced by 80% in 1 M HCl solutionHigh efficiency observed

The compound's effectiveness is attributed to the formation of a protective layer on the metal surface .

Mechanism of Action

The mechanism of action of N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effect.

    Chemical Reactivity: The presence of electron-donating and electron-withdrawing groups in the molecule can influence its reactivity and interaction with other compounds.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents on Thiadiazole Key Features Melting Point (°C) Yield (%) Biological Activity (If Reported)
Target Compound 5-methyl, 2-(thiophen-2-yl) Thiophene-linked acetamide Not reported N/A Not explicitly reported in evidence
2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide 5-methyl, 2-(4-ethylphenoxy) Phenoxy substituent Not reported N/A Not reported
N-(5-pentyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide 5-pentyl, 2-(thiophen-2-yl) Longer alkyl chain (pentyl) Not reported N/A Not reported
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide 5-methyl, 2-(nitrophenyl) Nitrophenyl group, sulfanyl linkage Not reported N/A Not reported
Compounds 5l–5q (e.g., 5l: trifluoromethylphenyl) Varied aryl groups Benzo[d]oxazole derivatives 207.6–271 56–62 Neuroprotective potential
N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide (3) 4-chlorophenyl, nitroaniline Chlorophenyl and nitroaniline substituents Not reported N/A Induces apoptosis, inhibits Akt (92.36%)

Key Observations:

  • Substituent Diversity : The target compound’s thiophene group distinguishes it from derivatives with phenyl, benzoxazole, or nitrophenyl substituents. Thiophene’s electron-rich nature may enhance binding to biological targets compared to electron-withdrawing groups (e.g., nitro in ).
  • Alkyl vs. Aryl Chains : The 5-methyl group in the target compound contrasts with longer alkyl chains (e.g., pentyl in ) or aryl groups (e.g., trifluoromethylphenyl in ). Shorter alkyl chains like methyl may improve solubility but reduce lipophilicity compared to bulkier substituents.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) LogP (Predicted) Solubility (Predicted) Notable Spectral Data
Target Compound ~265.34 ~2.1 Moderate in DMSO 1H-NMR: δ 7.5–6.8 (thiophene H)
2-(4-ethylphenoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide ~291.36 ~3.0 Low in water FTIR: 1654 cm⁻¹ (C=O stretch)
2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(2-nitrophenyl)acetamide 310.35 ~2.8 Low in water 1H-NMR: δ 8.2–7.5 (nitrophenyl H)
Compounds 5l–5q ~350–400 ~3.5–4.0 Low in water 13C-NMR: δ 160–170 (C=O)

Key Observations:

  • Molecular Weight : The target compound’s lower molecular weight (~265 g/mol) compared to benzoxazole derivatives (~350–400 g/mol) may enhance bioavailability.
  • Lipophilicity : The methyl and thiophene groups likely result in moderate LogP (~2.1), balancing membrane permeability and aqueous solubility. Nitrophenyl derivatives exhibit higher LogP, favoring lipid membranes but risking toxicity.
  • Spectral Signatures : Thiophene protons in the target compound’s 1H-NMR (δ 7.5–6.8) differ from nitrophenyl (δ 8.2–7.5) or benzoxazole (δ 7.8–7.2) signals, aiding structural identification .

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives, which are known for a wide range of biological activities, particularly in the field of cancer research. This article will explore the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H9N5O2SC_{11}H_{9}N_{5}O_{2}S. The structure features a thiadiazole ring linked to a thiophene moiety and an acetamide group. This unique combination of functional groups is believed to contribute to its biological activity.

In Vitro Studies

Research has demonstrated that derivatives of 1,3,4-thiadiazole exhibit significant anticancer activity against various human cancer cell lines. Specifically, this compound has shown promising results in inhibiting the growth of hepatocellular carcinoma (HepG-2) and lung cancer (A549) cell lines.

Cell Line IC50 Value (μM) Reference
HepG-24.37 ± 0.7
A5498.03 ± 0.5

These values indicate that the compound is effective at low concentrations compared to standard anticancer drugs like cisplatin.

The mechanisms underlying the anticancer effects of this compound include:

  • Inhibition of DNA/RNA Synthesis : Compounds containing the thiadiazole ring have been shown to inhibit nucleic acid synthesis without affecting protein synthesis, which is crucial for cancer cell proliferation.
  • Targeting Key Kinases : The heteroatoms in the thiadiazole structure can interact with kinases involved in tumorigenesis, potentially disrupting signaling pathways that promote cancer cell survival and division.
  • Induction of Apoptosis : Studies indicate that these compounds may induce programmed cell death in cancer cells through various pathways, including increased DNA fragmentation and mitochondrial membrane potential changes .

Case Studies

Several studies have highlighted the effectiveness of thiadiazole derivatives in cancer treatment:

  • A study reported that a related thiadiazole derivative exhibited selective anticancer activity against breast cancer (MCF-7) and lung carcinoma (A549) with IC50 values of 0.28 μg/mL and 0.52 μg/mL respectively . This underscores the potential efficacy of structurally similar compounds.
  • Another investigation into various 1,3,4-thiadiazole derivatives found that specific substitutions on the thiadiazole ring significantly enhanced cytotoxic activity against multiple tumor cell lines including HCT116 (human colon cancer) and HL60 (human leukemia), indicating that structural modifications can optimize therapeutic effects .

Q & A

Q. What are the common synthetic routes for preparing N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(thiophen-2-yl)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with the formation of the 1,3,4-thiadiazole core, followed by acylation or nucleophilic substitution to introduce the thiophen-2-ylacetamide moiety. Key steps include cyclization of thiosemicarbazide derivatives under acidic conditions and coupling reactions with activated thiophene intermediates. Optimization focuses on temperature (e.g., 60–80°C for cyclization), solvent choice (DMF or acetone for solubility), and reaction time (4–12 hours) to maximize yield and purity .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the thiadiazole and thiophene ring systems, while mass spectrometry (MS) confirms molecular weight. Infrared (IR) spectroscopy identifies functional groups like C=O (1678–1685 cm⁻¹) and C=N (1620–1630 cm⁻¹). Elemental analysis validates stoichiometry .

Q. What biological activities are associated with this compound, and how are preliminary assays designed?

Thiadiazole derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory activities. Preliminary assays include:

  • Antimicrobial : Broth microdilution (MIC values against S. aureus or E. coli).
  • Anticancer : MTT assays on cancer cell lines (e.g., IC₅₀ determination).
  • Enzyme inhibition : Spectrophotometric assays (e.g., carbonic anhydrase inhibition at 10–100 µM concentrations) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in bioactivity data across derivatives?

SAR analysis identifies critical substituents. For example:

  • Thiophene vs. phenyl groups : Thiophene enhances π-stacking with enzyme active sites, improving inhibition (e.g., IC₅₀ reduction from 45 µM to 12 µM in carbonic anhydrase assays) .
  • Methyl substitution on thiadiazole : Increases lipophilicity, boosting membrane permeability but potentially reducing solubility. Data contradictions (e.g., varying MIC values) may arise from divergent cell-wall structures in microbial targets .

Q. What experimental strategies mitigate instability or low solubility during biological testing?

  • Stability : Use inert atmospheres (N₂/Ar) during synthesis; store at −20°C in amber vials.
  • Solubility : Employ co-solvents (DMSO:PBS ratios ≤1:9) or formulate as nanoparticles (e.g., PEGylation increases bioavailability by 3-fold in murine models) .

Q. How are molecular docking and biochemical assays integrated to elucidate the mechanism of action?

  • Docking : Use software (AutoDock Vina) to predict binding poses in target proteins (e.g., EGFR kinase). Key interactions include hydrogen bonds with thiadiazole-N and hydrophobic contacts with thiophene .
  • Validation : Follow-up with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities (Kd values) .

Q. What advanced purification techniques address challenges in isolating high-purity batches?

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves co-eluting byproducts.
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystals with ≥98% purity, confirmed by HPLC-UV .

Q. How do substituents on the thiophene ring influence physicochemical properties?

  • Electron-withdrawing groups (e.g., Cl) : Increase melting points (e.g., 190–194°C vs. 170–175°C for unsubstituted analogs) but reduce solubility in polar solvents.
  • Electron-donating groups (e.g., OCH₃) : Enhance solubility (logP reduction by 0.5–1.0 units) but may lower thermal stability .

Data Interpretation and Methodological Challenges

Q. How should researchers interpret conflicting cytotoxicity results between in vitro and in vivo models?

Discrepancies often arise from metabolic differences (e.g., cytochrome P450-mediated degradation in vivo). Mitigation strategies:

  • Pharmacokinetic profiling : Measure plasma half-life (t½) and AUC0–24h in rodent models.
  • Metabolite screening : LC-MS/MS identifies active/inactive metabolites .

Q. What statistical approaches validate reproducibility in dose-response studies?

  • Replicates : Use n ≥ 3 biological replicates per concentration.
  • Error analysis : Report SEM and apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare IC₅₀ values across cell lines .

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